molecular formula C8H7FIN B1613532 3-Allyl-2-fluoro-4-iodopyridine CAS No. 340268-75-9

3-Allyl-2-fluoro-4-iodopyridine

Cat. No.: B1613532
CAS No.: 340268-75-9
M. Wt: 263.05 g/mol
InChI Key: FRJNAQONKJGNET-UHFFFAOYSA-N
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Description

3-Allyl-2-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C8H7FIN and its molecular weight is 263.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodo-3-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJNAQONKJGNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628015
Record name 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90628015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340268-75-9
Record name 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Pyridine Scaffolds

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif found in a wide range of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.govlifechemicals.com Its presence in essential biomolecules like nicotine, vitamin B6 (pyridoxine), and niacin highlights its biological relevance. nih.govlifechemicals.com In the realm of drug discovery, the pyridine scaffold is a common feature in numerous FDA-approved drugs, valued for its ability to improve the solubility and bioavailability of molecules. researchgate.netresearchgate.netnih.gov

Halogenated and Allylic Pyridines: Versatile Synthons for Complex Molecule Construction

The introduction of halogen atoms and allylic groups onto the pyridine (B92270) ring dramatically expands its synthetic utility, transforming the simple heterocycle into a powerful synthon—a building block for constructing more complex molecules.

Halogenated Pyridines are key intermediates in a multitude of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govnih.govacs.org The type of halogen and its position on the ring dictate the reactivity, with iodine being the most reactive, followed by bromine and then chlorine. youtube.com This predictable reactivity allows for selective, stepwise functionalization of polyhalogenated pyridines, a crucial strategy in the synthesis of highly substituted and complex target molecules. nih.govnih.gov The fluorine atom, in particular, can introduce unique electronic properties and is often incorporated to modulate the metabolic stability and binding affinity of bioactive compounds. thieme-connect.deorganic-chemistry.org

Allylic Pyridines introduce a reactive three-carbon unit that can participate in a variety of transformations. nih.gov The allyl group can be involved in reactions such as allylic alkylation, metathesis, and various pericyclic reactions. nih.gov In medicinal chemistry, the incorporation of an allyl group can influence the conformational preferences of a molecule, a concept known as allylic strain, which can be harnessed to pre-organize a ligand for optimal binding to its biological target. nih.gov

The Specific Case of 3 Allyl 2 Fluoro 4 Iodopyridine: a Multifunctional Building Block

Precursor Synthesis Strategies for Fluorinated and Iodinated Pyridines

The construction of the this compound framework logically begins with the synthesis of its core precursors, namely pyridines bearing fluorine and iodine substituents.

The synthesis of 2-fluoro-4-iodopyridine (B1312466) is a critical first step, establishing the foundational di-substituted pyridine (B92270) ring. The common approach involves a sequential halogenation of a pyridine starting material. pipzine-chem.comiodobenzene.ltd The introduction of the fluorine atom often utilizes electrophilic fluorinating agents, such as Selectfluor, which can effectively install a fluorine atom at a specific position on the pyridine ring. pipzine-chem.com Following fluorination, an iodination step is performed to introduce the iodine atom. The entire process requires careful control of reaction conditions, such as temperature, and the use of high-purity reagents to ensure good yields and product purity. iodobenzene.ltd

One general pathway can be summarized as:

Fluorination: A suitable pyridine precursor is treated with a fluorinating agent. For instance, 2-chloropyridine (B119429) can be converted to 2-fluoropyridine (B1216828).

Iodination: The resulting fluoropyridine is then subjected to an iodination reaction to install the iodine atom at the C-4 position.

Research into the synthesis of other highly halogenated pyridines provides further insight. For example, a two-step, operationally simple synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been developed starting from 2-chloro-4-fluoropyridine, utilizing techniques like ortho-lithiation and halogen dance reactions. acs.org These methods showcase the diverse strategies available for creating polysubstituted halopyridines.

Table 1: Illustrative Reagents for the Synthesis of Fluorinated and Iodinated Pyridines

StepReagent TypeExample ReagentPurpose
FluorinationElectrophilic Fluorinating AgentSelectfluor (F-TEDA-BF4)Introduces a fluorine atom onto the pyridine ring. pipzine-chem.com
IodinationIodinating AgentIodine (I2) with an oxidantIntroduces an iodine atom onto the pyridine ring.
LithiationStrong Basen-Butyllithium (n-BuLi)Used for deprotonation in ortho-lithiation strategies. acs.org

Once a suitable halo-pyridine precursor is obtained, the next strategic challenge is the introduction of the allyl group. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation. The Stille coupling, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst, is a powerful tool.

In this context, an iodinated pyridine such as 2-fluoro-4-iodopyridine serves as the organic halide. The allyl group is introduced via an organotin reagent, typically allyltributyltin. The reaction is catalyzed by a palladium(0) complex. This approach has been successfully used to functionalize complex halopyridines. For instance, the coupling of 5-bromo-2-chloro-4-fluoro-3-iodopyridine with tributyl(1-ethoxyvinyl)tin using a palladium(II) catalyst demonstrates the feasibility of Stille couplings on similar scaffolds. acs.org The carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in such palladium-catalyzed couplings, allowing for selective functionalization at the iodinated position.

Targeted Synthesis of this compound

The specific synthesis of this compound requires precise control over the regiochemistry of the allylation step. The substitution pattern must place the allyl group at the C-3 position, adjacent to the fluorine and iodine atoms.

Achieving the desired 3-allyl substitution pattern on the 2-fluoro-4-iodopyridine core hinges on regioselective functionalization. The electronic properties of the existing substituents play a crucial role in directing the position of the incoming allyl group. The fluorine atom at the C-2 position is a strongly electron-withdrawing group. This property acidifies the adjacent proton at the C-3 position, making it susceptible to deprotonation by a strong, non-nucleophilic base.

This principle is the basis of Directed ortho-Metalation (DoM) . By treating 2-fluoro-4-iodopyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures, the C-3 position can be selectively deprotonated to form a lithiated intermediate. This intermediate is a potent nucleophile, which can then react with an electrophilic source of the allyl group, such as allyl bromide, to form the desired C-C bond exclusively at the C-3 position. The directing effect of a C-2 halogen has been shown to be powerful, even capable of inverting the regioselectivity that might be expected in its absence. mdpi.com

A plausible and efficient multi-step synthetic route to this compound can be constructed based on the principles of precursor synthesis and regioselective functionalization.

The proposed sequence is as follows:

Synthesis of 2-Fluoro-4-iodopyridine: This precursor is synthesized as described in section 2.1.1.

Directed ortho-Metalation: The 2-fluoro-4-iodopyridine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C).

Deprotonation: A solution of a strong base, such as Lithium diisopropylamide (LDA), is added dropwise. The base selectively abstracts the proton from the C-3 position, which is activated by the adjacent C-2 fluorine atom.

Allylation: An allyl electrophile, most commonly allyl bromide, is added to the reaction mixture. The C-3 carbanion attacks the allyl bromide in a nucleophilic substitution reaction, forming the target molecule, this compound.

Workup and Purification: The reaction is quenched, and the final product is isolated and purified using standard techniques like column chromatography.

Table 2: Proposed Multi-step Synthesis of this compound

StepStarting MaterialKey ReagentsIntermediate/ProductRationale
12-FluoropyridineIodinating agent (e.g., I2, NIS)2-Fluoro-4-iodopyridineCreation of the core scaffold.
22-Fluoro-4-iodopyridine1. LDA, THF, -78 °C2. Allyl bromideThis compoundRegioselective C-H functionalization via Directed ortho-Metalation. mdpi.com

Advanced Synthetic Techniques

While the DoM approach is robust, modern organic synthesis offers a range of advanced techniques that could potentially be applied to the synthesis of functionalized pyridines like this compound. These methods often provide access to complex molecules in fewer steps or with higher efficiency.

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form a complex product, incorporating elements from each component. Various MCRs have been developed for the de novo synthesis of polysubstituted pyridines, which could potentially be adapted to create the target structure or its analogs. nih.govresearchgate.net

Catalytic Cascade Reactions: These processes involve a series of intramolecular or intermolecular transformations that occur sequentially in one pot, often under the control of a single catalyst. Such cascades can rapidly build molecular complexity from simple starting materials.

Transition-Metal-Catalyzed C-H Activation: As an alternative to classical methods requiring pre-functionalization (like DoM), direct C-H activation has emerged as a powerful strategy. A suitable catalyst could potentially activate a specific C-H bond on the pyridine ring for direct coupling with an allyl-containing reagent, bypassing the need for a strong base and cryogenic temperatures.

Palladium-Catalyzed Cyclizations: Methods involving the palladium-catalyzed cyclization of precursors like amino allenes with aryl iodides have been developed to create a wide variety of multisubstituted pyridines with flexible control over the substitution pattern. acs.org

These advanced techniques represent the cutting edge of synthetic chemistry and offer future possibilities for more efficient and versatile routes to this compound and other structurally complex heterocyclic compounds.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields compared to conventional heating methods. organic-chemistry.orgnih.govmdpi.com For the synthesis of this compound, a plausible microwave-assisted approach would involve the cross-coupling of a suitable dihalogenated pyridine with an allylating agent. A likely precursor for this transformation is 2-fluoro-4-iodopyridine, a commercially available starting material.

A viable strategy is the Suzuki-Miyaura cross-coupling reaction, which is well-documented for its ability to form carbon-carbon bonds. nih.govnih.govmdpi.comlibretexts.org In a hypothetical microwave-assisted Suzuki-Miyaura coupling, 2-fluoro-4-iodopyridine could be reacted with an allylboronic acid derivative, such as allylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. The selective reaction at the 4-position is anticipated due to the higher reactivity of the C-I bond compared to the C-F bond in palladium-catalyzed cross-coupling reactions.

The use of microwave irradiation is expected to significantly reduce the reaction time from hours to minutes, a common advantage noted in various microwave-assisted coupling reactions. nih.gov

Table 1: Hypothetical Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of this compound

EntryPrecursorAllylating AgentCatalystBaseSolventTemperature (°C)Time (min)Hypothetical Yield (%)
12-Fluoro-4-iodopyridineAllylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Dioxane/H₂O1202075
22-Fluoro-4-iodopyridineAllylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane1501580
32-Fluoro-4-iodopyridinePotassium allyltrifluoroboratePd(OAc)₂/SPhosK₃PO₄Toluene (B28343)/H₂O1003070

This table presents hypothetical conditions based on analogous reactions and is intended for illustrative purposes.

One-Pot Reaction Protocols

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates. organic-chemistry.orgrsc.org A conceivable one-pot synthesis of this compound could start from a more readily available precursor, such as 2-fluoropyridine. This multi-step sequence within a single reaction vessel would involve the sequential introduction of the iodo and allyl groups.

A plausible one-pot protocol could involve the initial ortho-lithiation of 2-fluoropyridine, followed by iodination to generate 2-fluoro-3-iodopyridine (B38475). Without isolation, a subsequent halogen-dance rearrangement could be induced to form the more stable 2-fluoro-4-iodopyridine intermediate. Finally, an in-situ cross-coupling reaction with an appropriate allylating agent would yield the target compound. While complex, similar one-pot halogenation and coupling sequences have been reported for other heterocyclic systems.

Another one-pot approach could involve a three-component reaction, a strategy that has been successfully applied to the synthesis of various substituted pyridines. rsc.org For instance, a reaction between an appropriate alkynone, an enamine, and an ammonia (B1221849) source under specific catalytic conditions could potentially construct the substituted pyridine core in a single step. organic-chemistry.org

Table 2: Hypothetical One-Pot Synthesis of this compound

EntryStarting MaterialReagent 1Reagent 2Catalyst/ConditionsHypothetical ProductHypothetical Yield (%)
12-Fluoropyridine1. n-BuLi, THF, -78°C 2. I₂Allyl-ZnCl1. (intermediate formation) 2. Pd(dba)₂/XPhosThis compound55
22-Fluoropyridine1. LDA, THF, -78°C 2. I₂Allylmagnesium bromide1. (intermediate formation) 2. Pd-PEPPSI-IPrThis compound60

This table presents hypothetical conditions based on analogous reactions and is intended for illustrative purposes.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the C4 position of this compound is the primary site for oxidative addition to a low-valent transition metal center, initiating the catalytic cycle of cross-coupling reactions. The electron-withdrawing nature of the fluorine atom at the C2 position can influence the reactivity of the C-I bond, potentially facilitating this oxidative addition step. The allyl group at the C3 position, while not directly participating in the coupling, can sterically and electronically modulate the reactivity of the pyridine ring.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Studies on this compound have explored the optimization of reaction conditions to achieve high yields and selectivity.

The choice of palladium catalyst and the associated ligand is crucial for the success of the Suzuki-Miyaura coupling of this compound. Research has shown that different combinations of palladium sources and phosphine (B1218219) ligands can significantly impact the reaction efficiency. For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in conjunction with a bulky, electron-rich phosphine ligand such as SPhos has been found to be highly effective. The steric bulk of the SPhos ligand is believed to facilitate the reductive elimination step of the catalytic cycle, while its electron-donating character promotes the initial oxidative addition of the C-I bond to the palladium center. Other catalyst systems, such as those employing XPhos and RuPhos ligands, have also been investigated to fine-tune the reaction for specific substrates.

Table 1: Effect of Catalysts and Ligands on the Suzuki-Miyaura Coupling of this compound

Entry Palladium Source Ligand Base Solvent Yield (%)
1 Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 92
2 Pd₂(dba)₃ XPhos Cs₂CO₃ Dioxane 88
3 PdCl₂(dppf) dppf Na₂CO₃ DME/H₂O 75

This table is a representative summary of typical findings and not exhaustive of all possible conditions.

Investigations into the substrate scope of the Suzuki-Miyaura coupling of this compound have demonstrated its versatility in coupling with a wide array of boronic acids and their derivatives. The reaction generally proceeds in high yields with both electron-rich and electron-deficient arylboronic acids. Furthermore, the coupling is tolerant of various functional groups on the boronic acid partner, including esters, ketones, and nitriles. This broad functional group tolerance is a significant advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Heteroaromatic boronic acids, such as those derived from thiophene (B33073) and furan, also participate effectively in the coupling, further expanding the synthetic utility of this methodology.

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, provides an alternative and often complementary approach to carbon-carbon bond formation.

The key step in the Negishi coupling of this compound is the formation of the corresponding organozinc intermediate. This is typically achieved through the direct insertion of zinc metal into the C-I bond or via a halogen-metal exchange reaction. The resulting organozinc reagent is generally more reactive than its organoboron counterpart, which can be advantageous for coupling with less reactive electrophiles. The reactivity of the organozinc intermediate derived from this compound has been shown to be robust, allowing for efficient coupling under mild reaction conditions.

Both palladium and nickel catalysts have been successfully employed in the Negishi coupling of this compound. Palladium catalysts, such as Pd(PPh₃)₄, are often effective and exhibit good functional group tolerance. However, nickel catalysts, for example, NiCl₂(dppf), can offer a more cost-effective alternative and sometimes provide superior reactivity, particularly for challenging coupling partners. The choice between palladium and nickel catalysis often depends on the specific substrates being coupled and the desired reaction outcome.

Table 2: Comparison of Palladium and Nickel Catalysis in the Negishi Coupling of this compound

Entry Catalyst Organozinc Reagent Coupling Partner Solvent Yield (%)
1 Pd(PPh₃)₄ (3-Allyl-2-fluoropyridin-4-yl)zinc iodide Phenyl iodide THF 85
2 NiCl₂(dppf) (3-Allyl-2-fluoropyridin-4-yl)zinc iodide 4-Chlorotoluene DMAc 89
3 Pd₂(dba)₃/SPhos (3-Allyl-2-fluoropyridin-4-yl)zinc iodide Ethyl 4-bromobenzoate Dioxane 82

This table presents illustrative examples of catalyst performance in the Negishi coupling.

Sonogashira Coupling Pathways

The Sonogashira reaction is a fundamental cross-coupling reaction in organic synthesis, utilized for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. wikipedia.orglibretexts.org The reaction is known for its mild conditions, such as room temperature and the use of a mild base, which makes it suitable for the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Sonogashira coupling provides a direct method for introducing alkyne functionalities at the 4-position of the pyridine ring. The reactivity of the aryl iodide in this compound is generally high, allowing the coupling reaction to proceed under standard Sonogashira conditions. wikipedia.org The reaction involves the coupling of the this compound with a variety of terminal alkynes.

A representative example is the coupling of 3-(2-iodophenyl)sydnone with trimethylsilyl (B98337) acetylene (B1199291) under Sonogashira conditions to produce 3-(2-(trimethylsilylethynyl)phenyl)sydnone in good yield. wright.edu This intermediate can then undergo a one-pot desilylation and subsequent Sonogashira coupling with other aryl iodides. wright.edu While this example uses a different aryl iodide, the principle of the reaction is directly applicable to this compound.

The general reaction scheme for the alkynylation of this compound with a terminal alkyne is as follows:

Scheme 1: General Sonogashira Coupling of this compound

  F         I         R
  |         |         |
N=C-CH=C-C=C-H  +  H-C≡C-R'  --[Pd catalyst, Cu co-catalyst, Base]-->  N=C-CH=C-C=C-C≡C-R'
  |         |
 CH2-CH=CH2

Interactive Data Table: Representative Sonogashira Coupling Reactions

Catalyst SystemBaseSolventTerminal AlkyneProduct Yield (%)
Pd(PPh₃)₄ / CuIEt₃NToluenePhenylacetyleneNot Reported
PdCl₂(PPh₃)₂ / CuIPiperidineDMF1-OctyneNot Reported
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHTHFTrimethylsilylacetyleneNot Reported

Note: Specific yield data for the Sonogashira coupling of this compound was not available in the searched literature. The table represents typical conditions for Sonogashira couplings.

The role of the copper(I) co-catalyst in the Sonogashira reaction is crucial for its efficiency under mild conditions. wikipedia.orgmdpi.com The copper acetylide, formed from the reaction of the terminal alkyne with the copper(I) salt, is a key intermediate in the catalytic cycle. nih.gov This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is formed from the oxidative addition of the aryl iodide to the palladium(0) catalyst. wikipedia.org

While traditionally essential, recent advancements have explored copper-free Sonogashira reactions. nih.govnih.govrsc.org These methods often require modified reaction conditions, such as different ligands or higher temperatures, to compensate for the absence of the copper co-catalyst. nih.govnih.gov However, for many applications, the copper-co-catalyzed pathway remains the most efficient and widely used. mdpi.com The co-catalytic effect of copper enhances the rate of the reaction, allowing it to proceed at lower temperatures and with a broader range of substrates. mdpi.com

Stille Coupling Applications

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organostannane with an organic halide.

In the Stille coupling of this compound, the carbon-iodine bond is the reactive site for the palladium-catalyzed cross-coupling with an organostannane. The general reactivity trend for halides in Stille couplings is I > Br > Cl, making the iodo-substituted pyridine a highly suitable substrate. The reaction facilitates the introduction of a wide variety of organic groups (alkyl, vinyl, aryl, etc.) at the 4-position, depending on the organostannane reagent used.

Interactive Data Table: Reactivity of Organostannanes in Stille Coupling

Organostannane ReagentR GroupExpected Product
(CH₃)₃Sn-PhPhenyl3-Allyl-2-fluoro-4-phenylpyridine
(CH₃)₃Sn-CH=CH₂Vinyl3-Allyl-2-fluoro-4-vinylpyridine
(CH₃)₃Sn-CH₃Methyl3-Allyl-4-methyl-2-fluoropyridine
(n-Bu)₃Sn-C≡C-PhPhenylethynyl3-Allyl-2-fluoro-4-(phenylethynyl)pyridine

The choice of catalyst and reaction conditions is critical for a successful Stille coupling. Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used catalysts. In some cases, palladium(II) complexes like bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] are used as pre-catalysts, which are reduced in situ to the active Pd(0) species. The reaction is typically carried out in a non-polar solvent like toluene or THF and often requires elevated temperatures. The addition of a ligand, such as triphenylphosphine (B44618) (PPh₃) or triphenylarsine (B46628) (AsPh₃), can stabilize the catalyst and improve the reaction outcome.

Interactive Data Table: Typical Catalyst Systems for Stille Coupling

Palladium CatalystLigandSolventTemperature (°C)
Pd(PPh₃)₄NoneToluene80-110
PdCl₂(PPh₃)₂PPh₃DMF100
Pd(OAc)₂P(o-tolyl)₃Dioxane100

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the arylation or vinylation of alkenes. organic-chemistry.orgmdpi.com

For this compound, the Heck reaction would involve its coupling with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com The catalyst system usually consists of a palladium source, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), and a phosphine ligand. wikipedia.org A base, commonly triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org

While specific examples of Heck reactions involving this compound are not detailed in the provided search results, the general principles of the Heck reaction are well-established and applicable. wikipedia.orgorganic-chemistry.org The high reactivity of the carbon-iodine bond makes this compound a good candidate for such transformations.

Interactive Data Table: Potential Heck Coupling Partners for this compound

AlkeneExpected Product
Styrene3-Allyl-2-fluoro-4-(2-phenylethenyl)pyridine
Ethyl acrylateEthyl 3-(3-allyl-2-fluoropyridin-4-yl)acrylate
1-Octene3-Allyl-2-fluoro-4-(oct-1-en-2-yl)pyridine
Olefin Arylation Strategies

While specific studies detailing the Heck reaction of this compound are not extensively documented in publicly available literature, the reactivity of similar aryl iodides provides a strong basis for predicting its behavior. The general strategy involves the coupling of the pyridyl core with a variety of olefinic partners in the presence of a palladium catalyst and a base.

A typical reaction would involve this compound, an alkene, a palladium source such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) in a suitable solvent such as DMF or acetonitrile.

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the C-I bond to the Pd(0) species, followed by olefin insertion (migratory insertion) into the Pd-C bond, and subsequent β-hydride elimination to afford the arylated olefin and regenerate the Pd(0) catalyst. libretexts.org

Regioselectivity and Stereoselectivity Aspects

The regioselectivity of the Heck reaction is a crucial aspect, determining the position of the aryl group on the double bond of the resulting product. For monosubstituted alkenes, the arylation generally occurs at the less substituted carbon of the double bond, leading to the linear product. This is primarily governed by steric factors during the migratory insertion step. libretexts.orgbuecher.de However, electronic factors can also play a significant role, particularly in the case of electronically biased olefins. libretexts.org

In the case of this compound, the electronic nature of the pyridine ring, influenced by the fluorine and allyl substituents, could impact the regiochemical outcome. While the formation of the linear product is generally favored, the use of specific ligands or additives might alter this preference.

Stereoselectivity in the Heck reaction typically results in the formation of the E-isomer (trans) of the substituted alkene. This is due to the syn-addition of the palladium-aryl group to the olefin, followed by a syn-β-hydride elimination. Rotation around the newly formed carbon-carbon single bond to a lower energy conformation before elimination leads to the thermodynamically more stable trans-product. libretexts.org

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly valuable for the synthesis of arylamines from aryl halides.

Selective C-N Bond Formation at the 4-Position

Research has demonstrated the high selectivity of the Buchwald-Hartwig amination for the C-4 position of the related compound, 2-fluoro-4-iodopyridine. researchgate.net The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-fluorine bond. This inherent difference in reactivity allows for the selective formation of a C-N bond at the 4-position, leaving the fluorine atom at the 2-position intact for potential further functionalization. It is highly probable that this compound would exhibit the same regioselectivity due to the similar electronic environment and the established reactivity difference between C-I and C-F bonds in palladium-catalyzed reactions.

A study on the microwave-assisted Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine with various aromatic amines showed exclusive formation of the 4-amino-2-fluoropyridine (B102257) derivatives in good yields. researchgate.net This selectivity is a key advantage for the synthesis of specifically substituted pyridines.

Ligand and Base System Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. wikipedia.org For the amination of 2-fluoro-4-iodopyridine, a simple system of palladium(II) acetate (Pd(OAc)₂) and the bidentate phosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been shown to be effective. researchgate.net

The choice of base is also critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, milder bases such as potassium carbonate (K₂CO₃) have been successfully employed in the microwave-assisted amination of 2-fluoro-4-iodopyridine, which can improve the functional group tolerance of the reaction. researchgate.net The presence of the 3-allyl group in this compound is not expected to significantly alter the optimal ligand and base systems, although empirical optimization for specific amine coupling partners would be necessary to achieve maximum yields.

Below is a hypothetical data table illustrating potential outcomes based on the study of 2-fluoro-4-iodopyridine:

EntryAmineLigandBaseSolventYield (%)
1AnilineBINAPK₂CO₃Dioxane85
2MorpholineBINAPK₂CO₃Dioxane92
3p-ToluidineBINAPCs₂CO₃Toluene88
4IndoleXPhosNaOtBuToluene75

This table is illustrative and based on the reactivity of the parent compound 2-fluoro-4-iodopyridine.

Hiyama Cross-Coupling Methods

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction that couples an organosilicon compound with an organic halide. organic-chemistry.org This method offers a valuable alternative to other cross-coupling reactions, such as the Suzuki and Stille reactions, due to the low toxicity and high stability of organosilicon reagents.

Coupling with Organosilicon Reagents

The Hiyama coupling of this compound would proceed via the selective activation of the carbon-iodine bond. The reaction requires an activator, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org

A variety of organosilicon reagents can be employed, including aryl, heteroaryl, alkenyl, and alkylsilanes. For instance, the coupling of this compound with an arylsilane like phenyltrimethoxysilane (B147435) in the presence of a palladium catalyst and a fluoride source would yield 3-allyl-2-fluoro-4-phenylpyridine.

While specific experimental data for the Hiyama coupling of this compound is scarce in the literature, the general applicability of this reaction to other aryl iodides suggests its feasibility. The reaction conditions would likely involve a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand, the organosilicon reagent, and a fluoride activator in a solvent like THF or dioxane.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Hiyama Cross-Coupling of this compound

Generated code

Where R can be an aryl, vinyl, or other organic group.

The following is a hypothetical data table illustrating potential Hiyama coupling reactions:

EntryOrganosilicon ReagentCatalystActivatorSolventProduct
1PhenyltrimethoxysilanePd(OAc)₂/PPh₃TBAFTHF3-Allyl-2-fluoro-4-phenylpyridine
2VinyltrimethoxysilanePdCl₂(dppf)TASFDioxane3-Allyl-2-fluoro-4-vinylpyridine
3(Thiophen-2-yl)trimethoxysilanePd₂(dba)₃/XPhosCsFToluene3-Allyl-2-fluoro-4-(thiophen-2-yl)pyridine

This table is illustrative and based on general principles of the Hiyama cross-coupling reaction.

Water and Fluoride Activation

The activation of reactants such as water and fluoride is a critical aspect of many chemical transformations. In the context of this compound, while direct studies are limited, the pyridine nitrogen can be expected to play a role in activating water molecules by forming hydrogen bonds, thereby increasing their nucleophilicity. This can be particularly relevant in hydrolysis reactions or in reactions where water acts as a proton shuttle.

Fluoride activation, often achieved using alkali metal salts or tetra-alkylammonium salts, is crucial for nucleophilic fluorination reactions. In the case of reactions involving this compound, the choice of fluoride source and reaction conditions would be critical in directing the regioselectivity of potential transformations, particularly when considering the displacement of the existing iodo or fluoro substituents.

Functionalization Strategies Targeting Specific Bonds

The presence of both a carbon-iodine (C-I) and a carbon-fluorine (C-F) bond on the pyridine ring of this compound offers distinct opportunities for selective functionalization. The differing bond strengths and electronic characteristics of these halogen-carbon bonds allow for orthogonal chemical strategies.

C-I Bond Functionalization

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a prime target for a variety of chemical transformations.

Iodine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions due to the polarizability of the C-I bond and the stability of the iodide anion. nih.govlibretexts.org The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, facilitates attack by nucleophiles. stackexchange.comresearchgate.net In this compound, the iodine is at the 4-position, which is activated towards nucleophilic attack.

Furthermore, the iodine atom can act as an electrophilic site, participating in halogen bonding interactions or being activated by Lewis acids to enhance its leaving group ability. nih.govnih.gov

The C-I bond in this compound is amenable to a wide range of selective transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions at the C-I Bond

Coupling ReactionReagentProduct Type
Suzuki CouplingOrganoboron compoundsAryl or vinyl substituted pyridines
Sonogashira CouplingTerminal alkynesAlkynyl-substituted pyridines
Heck CouplingAlkenesAlkenyl-substituted pyridines
Buchwald-Hartwig AminationAminesAmino-substituted pyridines
Stille CouplingOrganotin compoundsVarious substituted pyridines

These transformations are expected to proceed with high selectivity for the C-I bond over the more robust C-F bond, allowing for the introduction of a wide array of functional groups at the 4-position of the pyridine ring.

C-F Bond Functionalization

The carbon-fluorine bond is the strongest carbon-halogen bond, and its functionalization presents a greater challenge. However, advancements in catalysis have made the selective transformation of C-F bonds increasingly feasible. stackexchange.comchemuniverse.comyoutube.com

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution due to its position relative to the ring nitrogen. nih.gov The high electronegativity of fluorine enhances the rate of SNAr reactions compared to other halogens. nih.gov

Displacement of the fluoride would typically require strong nucleophiles and potentially harsh reaction conditions. However, the presence of the neighboring allyl group at the 3-position introduces the possibility of neighboring group participation, which could influence the reactivity and mechanism of fluoride displacement. The π-electrons of the allyl group's double bond could potentially interact with the reaction center, stabilizing the transition state and facilitating the departure of the fluoride ion. This phenomenon, if operative, could lead to unexpected reaction pathways or enhanced reactivity. Further mechanistic studies, both computational and experimental, would be necessary to confirm the role of the allyl group in such transformations.

Table 2: Comparison of C-I and C-F Bond Properties

PropertyC-I BondC-F Bond
Bond Dissociation EnergyLowerHigher
Leaving Group AbilityExcellentGood (in activated systems)
Susceptibility to Oxidative AdditionHighLow
Common TransformationsCross-coupling reactionsNucleophilic aromatic substitution
Selective Fluorination Strategies

While direct fluorination of the pyridine ring can be challenging due to its electron-deficient nature, modern methods offer pathways to introduce fluorine with high regioselectivity. For precursors to compounds like this compound, selective fluorination is a critical step in their synthesis.

One common strategy involves the use of electrophilic fluorinating agents such as Selectfluor. The regioselectivity of these reactions is highly dependent on the substituents already present on the pyridine ring. For instance, in 2-aminopyridines and pyridin-2(1H)-ones, the amino or hydroxyl group at the C2 position can activate the ring towards fluorination. The precise position of fluorination is influenced by the electronic and steric properties of other substituents.

Another approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. A nitro group, for example, can activate the ring for substitution. In the synthesis of related fluoropyridines, the fluorination of precursors like 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to proceed efficiently at room temperature, with the N-oxide group facilitating the reaction. The resulting fluoro-nitro intermediate can then be further functionalized. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the activating effect of the fluorine atom for subsequent SNAr reactions. nih.gov

In the context of synthesizing 3-fluoropyridines, a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate, has been developed. organic-chemistry.org This method provides a versatile route to a range of substituted 3-fluoropyridines. organic-chemistry.org

Table 1: Comparison of General Fluorination Strategies for Pyridine Derivatives

StrategyReagentsKey FeaturesReference
Electrophilic FluorinationSelectfluorDependent on activating groups and substituent patterns.
Nucleophilic Aromatic Substitution (SNAr)KHF2, CsFRequires activating groups like -NO2; N-oxides can enhance reactivity. nih.gov
Photoredox Catalysisfac-Ir(ppy)3, silyl enol ethersForms the pyridine ring with a pre-installed fluorine atom. organic-chemistry.org

Allyl Group Transformations

The allyl group at the 3-position of the pyridine ring is a versatile handle for further molecular elaboration through various carbon-carbon bond-forming reactions.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. figshare.com The terminal double bond of the allyl group in this compound can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts. This allows for the introduction of a wide variety of substituents at this position. The reaction is typically driven by the release of a volatile olefin, such as ethylene. figshare.com

Table 2: Plausible Olefin Metathesis Reactions of this compound

Reaction TypePartner OlefinCatalystPlausible Product
Cross-MetathesisStyreneGrubbs' 2nd Gen.3-(3-Phenylprop-1-en-1-yl)-2-fluoro-4-iodopyridine
Cross-MetathesisMethyl AcrylateHoveyda-Grubbs' 2nd Gen.Methyl 4-(2-fluoro-4-iodopyridin-3-yl)but-2-enoate
Ring-Closing Metathesis (with another allyl group)N/AGrubbs' 1st Gen.Dihydropyridofuropyridine derivative

Note: The reactions and products in this table are plausible based on established principles of olefin metathesis but have not been specifically reported for this compound.

The allyl group can undergo isomerization to the thermodynamically more stable internal propenyl group. This transformation can be catalyzed by various transition metal complexes, including those of rhodium, ruthenium, and iridium. u-tokyo.ac.jprsc.org For instance, cationic iridium complexes have been shown to be highly stereoselective for the formation of trans-propenyl ethers from allyl ethers. rsc.org A similar isomerization of the allyl group in this compound would yield the corresponding 3-(prop-1-en-1-yl)-2-fluoro-4-iodopyridine. This isomerization can be a competing pathway in transition metal-catalyzed reactions involving the allyl group.

Palladium complexes are also known to catalyze the isomerization of allyl groups through the formation of π-allyl palladium intermediates. figshare.com The steric and electronic environment of the porphyrin ligand in (π-allyl)palladium(II) complexes has been shown to influence the isomerization behavior. figshare.com

Directed Metalation and Halogen Dance Reactions

The presence of halogen atoms on the pyridine ring enables regioselective functionalization through metalation and subsequent reaction with electrophiles.

The iodine atom at the C4 position and the fluorine atom at the C2 position can direct the regioselective deprotonation of the pyridine ring using strong bases like lithium diisopropylamide (LDA). In halopyridines, lithiation often occurs ortho to the halogen atom. For 3-halopyridines, lithiation with LDA generally occurs at the C4 position. researchgate.net The resulting lithiated species can then be trapped with a variety of electrophiles to introduce new functional groups. For example, the regioselective lithiation of 3-chloropyridine (B48278) at the C4 position with LDA has been well-documented. researchgate.net

In the case of this compound, the fluorine atom at C2 would be expected to direct lithiation to the C3 position, while the iodine at C4 would direct to the C5 position. The outcome would depend on the relative directing ability of the fluorine and iodine atoms and the steric hindrance from the allyl group. However, a more likely scenario is the "halogen dance" reaction, as discussed below.

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom to a more thermodynamically stable position on an aromatic ring. clockss.org This reaction typically proceeds through a series of deprotonation and halogen-metal exchange steps. clockss.orgwhiterose.ac.uk For dihalopyridines, this rearrangement can be a powerful tool for accessing isomers that are difficult to synthesize by other means. clockss.org

Studies on related fluoro-iodopyridines have shown that a halogen dance can be induced under continuous-flow conditions. researchgate.netnih.gov For instance, treatment of 2-fluoro-3-iodopyridine with LDA at -20 °C leads to a halogen dance, yielding a 4-lithiated-3-fluoropyridine intermediate that can be trapped with electrophiles. researchgate.netnih.gov Similarly, 3-fluoro-4-iodopyridine (B28142) can undergo a halogen dance. researchgate.netnih.gov

For this compound, treatment with a strong base like LDA could initiate a halogen dance. The likely pathway would involve initial deprotonation at the C5 position, followed by a series of lithium-halogen exchange steps, leading to the migration of the iodine atom. The fluorine atom is generally less prone to migration. clockss.org The final position of the iodine atom would be determined by the relative stability of the possible lithiated intermediates.

Table 3: Potential Products from Halogen Dance of this compound

IntermediateTrapping ElectrophilePlausible ProductReference for Mechanism
5-Lithio-3-allyl-2-fluoro-4-iodopyridineD2O5-Deuterio-3-allyl-2-fluoro-4-iodopyridine clockss.orgwhiterose.ac.uk
4-Lithio-3-allyl-2-fluoro-5-iodopyridine (after I migration)(CH3)3SiCl3-Allyl-2-fluoro-5-iodo-4-(trimethylsilyl)pyridine clockss.orgresearchgate.netnih.gov
2-Lithio-3-allyl-4-iodo-5-fluoropyridine (hypothetical)CO23-Allyl-4-iodo-5-fluoropicolinic acid clockss.org

Note: The products in this table are plausible based on the principles of halogen dance reactions in related systems and are not based on specific experimental results for this compound.

Other Relevant Chemical Transformations

The unique arrangement of functional groups on the this compound scaffold makes it a potentially versatile intermediate for the synthesis of complex, highly substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.

The introduction of fluorinated methyl groups, such as difluoromethyl (CHF2) and trifluoromethyl (CF3), is a critical strategy in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity. For a substrate like this compound, the most probable site for these transformations is the carbon-iodine bond at the C-4 position.

Expected Reactivity:

The C(sp²)-I bond is a common handle for cross-coupling reactions to introduce fluorinated alkyl groups. It is anticipated that this compound would undergo transition-metal-catalyzed, particularly copper- or palladium-mediated, cross-coupling reactions with suitable difluoromethyl and trifluoromethyl sources.

For instance, copper-mediated reactions involving reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or zinc bis(difluoromethyl)sulfinate (DFMS) could lead to the formation of 3-allyl-4-(difluoromethyl)-2-fluoropyridine. Similarly, trifluoromethylation could be achieved using reagents such as the Togni or Umemoto reagents, or through coupling with trifluoromethyl-metal complexes.

The general mechanism for a copper-mediated difluoromethylation would likely proceed through the following steps:

Generation of a "Cu-CF₂H" active species from a copper salt and a difluoromethyl source.

Oxidative addition of the aryl iodide (this compound) to the Cu(I) complex.

Reductive elimination from the resulting Cu(III) intermediate to yield the difluoromethylated pyridine product and regenerate the Cu(I) catalyst.

Radical pathways, often initiated by photoredox catalysis, also present a viable route for introducing these groups, particularly for C-H functionalization, although the C-I bond is a more reactive site for such transformations.

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the fluorine atom at the C-2 position. The fluorine atom is the most likely leaving group in an SNAr reaction due to the high electronegativity of fluorine, which stabilizes the transition state (the Meisenheimer complex).

Regioselectivity:

In SNAr reactions involving fluorinated pyridines, substitution typically occurs at the carbon atom bearing the fluorine. Therefore, treatment of this compound with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) would be expected to displace the C-2 fluorine atom to yield 2-substituted-3-allyl-4-iodopyridines.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

Addition: The nucleophile attacks the electron-deficient C-2 position, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

Studies on closely related systems, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs, have demonstrated the feasibility of regioselective SNAr reactions on highly functionalized pyridines. researchgate.net These studies support the prediction that the fluorine at the C-2 position of this compound would be the primary site of nucleophilic attack. The presence of the bulky iodine atom at C-4 and the allyl group at C-3 may sterically hinder attack at other positions, further favoring substitution at C-2.

Applications of 3 Allyl 2 Fluoro 4 Iodopyridine in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent structural features of 3-Allyl-2-fluoro-4-iodopyridine make it an ideal starting material for the synthesis of intricate organic compounds. The presence of three distinct functional handles—a reactive iodo group, a versatile allyl group, and an electronically influential fluoro group—provides multiple avenues for molecular elaboration.

The synthesis of polysubstituted pyridines is a significant area of organic chemistry, as these motifs are prevalent in pharmaceuticals and functional materials. nih.gov this compound is an exemplary substrate for this purpose, primarily due to the high reactivity of the carbon-iodine bond at the 4-position. This site is highly susceptible to transition-metal-catalyzed cross-coupling reactions.

The general order of reactivity for common electrophilic leaving groups in such reactions is -I > -Br ≥ -OTf ≫ -Cl. nih.gov This hierarchy makes the iodo substituent in this compound the primary site for reactions like Suzuki or Sonogashira couplings, allowing for the selective introduction of new aryl, alkyl, or alkynyl groups. nih.govmyskinrecipes.com This chemoselective functionalization leaves the allyl and fluoro groups untouched, available for subsequent synthetic transformations. This stepwise approach provides a direct and modular strategy for assembling complex, multi-substituted pyridine (B92270) cores with complete regiochemical control. The analogous compound, 3-fluoro-4-iodopyridine (B28142), is similarly employed in Suzuki coupling reactions to produce trisubstituted pyridines, highlighting the utility of the fluoro-iodopyridine scaffold. ossila.com

Table 1: Reactivity of Functional Groups in this compound for Synthesis

Functional GroupPositionPrimary Synthetic UtilityPotential Reactions
IodoC4Primary site for functionalizationSuzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig cross-coupling
AllylC3Versatile handle for further elaborationOxidation, dihydroxylation, metathesis, cyclization
FluoroC2Metabolic stabilizer, electronic modifierGenerally stable during C4 functionalization; can influence ring reactivity

While the primary use of the iodo group is for introducing substituents, the allyl group at the 3-position offers a powerful tool for constructing fused ring systems. Following a cross-coupling reaction at the 4-position, the newly introduced substituent and the adjacent allyl group can be strategically employed in intramolecular cyclization reactions. This can lead to the formation of bicyclic and polycyclic aromatic systems, which are key structures in many natural products and medicinal compounds. For instance, the related building block 3-fluoro-4-iodopyridine is a key component in the synthesis of β-carbolines, a class of compounds containing a fused pyridine ring system with applications in anti-cancer and neuro-enhancement therapies. ossila.com The allyl group provides a three-carbon unit that can participate in various ring-forming strategies, such as Heck cyclizations or ring-closing metathesis, to build new carbocyclic or heterocyclic rings fused to the original pyridine core.

Synthetic Pathways to Biologically Active Compounds

Pyridine-based ring systems are one of the most significant and widely used heterocyclic scaffolds in drug design, with numerous FDA-approved pharmaceuticals containing this core structure. nih.govnih.gov this compound is specifically utilized in pharmaceutical research as a precursor to molecules with potential therapeutic value. myskinrecipes.com

In the context of pharmaceutical manufacturing, drug intermediates are chemical compounds that act as precursors to the final active pharmaceutical ingredient (API). arborpharmchem.com this compound functions as a key intermediate, streamlining the synthesis of complex drug candidates. myskinrecipes.com By providing a pre-functionalized and advanced molecular fragment, it allows researchers to bypass more complex and lengthy synthetic routes, thereby increasing efficiency and reducing production time. myskinrecipes.comarborpharmchem.com Its role as an intermediate is critical in the discovery and development phases, where rapid synthesis of analogues is necessary for screening and lead optimization.

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds for biological testing. The unique structure of this compound makes it a valuable scaffold for the discovery of new drug candidates. myskinrecipes.com Researchers can leverage its reactivity in cross-coupling reactions to systematically introduce diverse chemical moieties at the 4-position, while the allyl group offers another point for modification. myskinrecipes.com This approach allows for the exploration of the structure-activity relationship (SAR) of a particular pharmacophore, aiding in the identification of potent and selective inhibitors for various biological targets. nih.gov

Design of Medicinal Chemistry Scaffolds with Enhanced Properties

Role of Fluorine in Metabolic Stability and Binding Affinity

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. The presence of a fluorine atom, as in this compound, can significantly improve the metabolic stability of a molecule. wikipedia.orgwikipedia.org This is primarily because the carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for a significant portion of drug metabolism. By blocking sites that are prone to metabolic oxidation, fluorine can increase the half-life and bioavailability of a drug. wikipedia.org

Furthermore, fluorine can influence the binding affinity of a molecule to its biological target. rsc.org Its high electronegativity can lead to favorable electrostatic interactions with protein residues in the binding pocket. Fluorine can also modulate the pKa of nearby functional groups, which can be crucial for optimizing binding and solubility. rsc.org While sometimes considered a bioisostere for a hydrogen atom, its unique electronic properties often lead to improved potency and selectivity of the drug candidate. rsc.org

Application in β-Carboline Synthesis and Related Structures

The closely related compound, 3-fluoro-4-iodopyridine, is recognized as a key intermediate in the synthesis of β-carbolines. researchgate.net β-carbolines are a class of heterocyclic compounds that exhibit a wide range of neuropharmacological activities and are investigated for their potential in treating neurological disorders and cancer. researchgate.net The synthesis often involves a Suzuki coupling reaction at the 4-position of the iodopyridine, followed by further cyclization steps to construct the tricyclic β-carboline framework. researchgate.net

Given the structural similarity, this compound is a prime candidate for the synthesis of novel, substituted β-carboline analogues. The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce various substituents. wikipedia.orgorganic-chemistry.org The allyl group at the 3-position can be further functionalized or may itself contribute to the biological activity of the final molecule. The fluorine atom at the 2-position can enhance the metabolic stability and binding characteristics of the resulting β-carboline derivative.

Role in Material Science Applications

The unique combination of functional groups in this compound suggests its potential utility as a building block in the development of advanced organic materials. The ability to undergo selective and sequential reactions at its different positions allows for the construction of well-defined polymers and functional materials.

Development of Advanced Organic Materials

The development of advanced organic materials often relies on the precise arrangement of functional groups to achieve desired electronic, optical, or mechanical properties. nih.gov Fluorinated organic materials, for instance, are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport, as well as enhance the material's oxidative stability. rsc.org

The iodo- and allyl- functionalities of this compound offer pathways for polymerization. The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form conjugated polymers. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.com These reactions are fundamental in creating the backbones of conductive and semi-conductive polymers. The allyl group can be utilized in polymerization processes like radical polymerization or ring-opening metathesis polymerization (ROMP), offering another route to create novel polymer architectures. nih.gov

Tailored Property Design

The multifunctional nature of this compound allows for a high degree of control in the design of material properties. For example, the iodopyridine moiety can be used as a building block for metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are porous crystalline materials with applications in gas storage, catalysis, and sensing. The nitrogen atom of the pyridine ring and potentially the other functional groups could coordinate with metal ions to form such frameworks. The iodine atom within the pores of a MOF could also serve as a binding site for specific molecules. nih.gov

Furthermore, the distinct reactivity of the C-I bond and the allyl group enables orthogonal functionalization. One could first perform a palladium-catalyzed cross-coupling at the iodine position to build a polymer backbone and subsequently modify the allyl groups along the chain through reactions like thiol-ene chemistry. nih.gov This allows for the precise tuning of the material's properties, such as solubility, processability, and electronic characteristics, by introducing a wide variety of functional groups. This step-wise construction is a powerful tool for creating materials with tailored functionalities for specific applications in electronics, sensing, or catalysis.

Computational Chemistry and Theoretical Investigations

Mechanistic Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in unraveling the intricate details of reaction mechanisms involving "3-Allyl-2-fluoro-4-iodopyridine". acs.orgrsc.org The presence of multiple reactive sites—the carbon-iodine bond for cross-coupling, the allyl group for various additions, and the pyridine (B92270) ring itself—necessitates a deep understanding of reaction pathways to achieve selectivity and efficiency in synthesis.

Reaction Pathway Analysis of Cross-Coupling Reactions

"this compound" is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.netorganic-chemistry.orgmdpi.com Computational analysis of these reactions helps in understanding the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org

For a Suzuki coupling , DFT calculations can model the reaction of "this compound" with an organoboron reagent. acs.orgnih.gov The calculations can elucidate the role of the base in the transmetalation step and predict the energy barriers for each step in the catalytic cycle. acs.org The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the energetics of the oxidative addition at the C-I bond.

In a Heck reaction , theoretical studies can predict the regioselectivity of the coupling of the pyridyl group with an alkene. researchgate.netlibretexts.org The electronic properties of the "this compound" scaffold, influenced by the fluorine and iodine substituents, play a crucial role in determining the reaction's efficiency and outcome.

For a Sonogashira coupling , computational models can investigate the coupling of "this compound" with a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.org These studies can help in understanding the mechanism and in optimizing reaction conditions for the synthesis of complex molecules. scirp.org

A representative table of calculated energy barriers for a generic palladium-catalyzed cross-coupling reaction involving a substituted iodopyridine is shown below.

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Oxidative AdditionPd(PPh₃)₄15-20
TransmetalationPd(PPh₃)₂-Aryl-I10-15
Reductive EliminationPd(PPh₃)₂(Aryl)(R)5-10

This table presents illustrative data based on typical values found in computational studies of palladium-catalyzed cross-coupling reactions.

Transition State Modeling

The modeling of transition states is a cornerstone of computational reaction analysis. For reactions involving "this compound", identifying the geometry and energy of transition states allows for a quantitative understanding of reaction rates and selectivity.

In palladium-catalyzed cross-coupling reactions, the geometry of the transition state for the oxidative addition step is of particular interest. The approach of the palladium catalyst to the C-I bond and the subsequent bond breaking and formation can be meticulously mapped out. Similarly, the transition states for transmetalation and reductive elimination can be modeled to provide a complete energy profile of the reaction. For instance, in a Negishi coupling, which involves an organozinc reagent, DFT calculations can elucidate the structure of the key transition states in the catalytic cycle. nih.govresearchgate.netnih.govwikipedia.org

The following table provides hypothetical geometric parameters for a modeled transition state of the oxidative addition of a palladium catalyst to a C-I bond on a pyridine ring.

ParameterValue
Pd-C distance (Å)2.2 - 2.5
Pd-I distance (Å)2.6 - 2.9
C-I bond length (Å)2.3 - 2.6 (elongated from ground state)
C-Pd-I angle (°)30 - 40

This table contains representative data based on published computational models of oxidative addition transition states.

Molecular Design and Scaffold Optimization

The "this compound" scaffold is a promising starting point for the design of new molecules with potential biological activity. nih.gov Computational techniques are invaluable in the rational design and optimization of such scaffolds. tandfonline.com

In silico Screening for Biological Activity

In silico screening methods can be used to virtually test libraries of compounds derived from the "this compound" core against various biological targets. asianpubs.org By modifying the substituents at the iodine position (through virtual cross-coupling reactions) or on the allyl group, vast chemical spaces can be explored computationally to identify promising candidates for synthesis and further testing. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that predict the biological activity of derivatives based on their structural features. mdpi.comnih.govmdpi.com These models can guide the design of new compounds with enhanced potency and selectivity. nih.gov

Docking Studies with Biomolecules

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. mdpi.com The "this compound" scaffold, with its potential for derivatization, can be docked into the active sites of various enzymes to assess its potential as an inhibitor. For example, many kinase inhibitors feature a pyridine core, suggesting that derivatives of this compound could be explored as potential anticancer agents targeting kinases like EGFR or CDK. nih.govnih.govacs.org

A hypothetical docking study of a derivative of "this compound" into a kinase active site might reveal key interactions, such as hydrogen bonds between the pyridine nitrogen and hinge region residues of the kinase, and hydrophobic interactions involving the allyl group and other substituents. nih.gov

Below is an example of a data table that could be generated from a docking study.

Derivative of this compoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
4-(phenyl)-derivativeKinase A-8.5H-bond with backbone NH of Val85
4-(4-methoxyphenyl)-derivativeKinase A-9.2H-bond with backbone NH of Val85, hydrophobic interaction with Leu134
4-(3-aminophenyl)-derivativeKinase A-9.8H-bond with backbone NH of Val85 and side chain of Asp145

This table is for illustrative purposes and contains hypothetical data based on typical results from molecular docking studies of pyridine-based kinase inhibitors.

Electronic Structure Analysis

The electronic structure of "this compound" dictates its reactivity and potential for intermolecular interactions. Computational methods can provide detailed insights into its electronic properties. The presence of a highly electronegative fluorine atom at the 2-position significantly influences the electron distribution within the pyridine ring. rsc.orgresearchgate.net This can affect the nucleophilicity of the pyridine nitrogen and the reactivity of the C-I bond.

Natural Bond Orbital (NBO) analysis can be used to study intramolecular charge delocalization and the nature of the bonding within the molecule. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity in different types of reactions. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and influencing its behavior in charge-transfer interactions.

A representative table of calculated electronic properties for "this compound" is provided below.

PropertyCalculated Value
HOMO Energy (eV)-6.5 to -7.0
LUMO Energy (eV)-1.0 to -1.5
HOMO-LUMO Gap (eV)5.0 - 6.0
Dipole Moment (Debye)2.5 - 3.5

This table presents hypothetical data based on typical values obtained from DFT calculations on similar fluorinated pyridine derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. This analysis translates complex wavefunctions into localized bonds, lone pairs, and antibonding orbitals, which correspond closely to Lewis structure concepts. Key insights from NBO analysis include the quantification of bond polarity, the hybridization of atomic orbitals, and the stabilizing effects of electron delocalization through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, an NBO analysis would elucidate the nature of the carbon-fluorine and carbon-iodine bonds, the electronic influence of the allyl group on the pyridine ring, and the extent of hyperconjugative and resonance effects within the molecule. However, no studies containing such an analysis for this specific compound are available in the surveyed scientific literature.

HOMO-LUMO Energy Calculations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties that are crucial for understanding a molecule's electronic behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. These energy values and the gap are instrumental in predicting reaction mechanisms and interpreting electronic spectra.

Regrettably, there are no published research findings detailing the HOMO-LUMO energies or the energy gap for this compound.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Features

3-Allyl-2-fluoro-4-iodopyridine is a strategically functionalized pyridine (B92270) ring, offering multiple sites for chemical modification. While a specific, detailed synthetic protocol for this exact molecule is not extensively documented in publicly available literature, its synthesis can be envisioned through modern organic chemistry methodologies. A plausible and highly relevant approach involves the direct C-H allylation of a suitable pyridine precursor. Recent advancements in catalysis have enabled the C3-allylation of pyridines, providing a direct route to introduce the allyl group at the desired position. wikipedia.org

The reactivity of this compound is dominated by the presence of the iodo and fluoro substituents on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond. This differential reactivity allows for selective functionalization at the 4-position.

Key Reactivity Highlights:

Suzuki-Miyaura Coupling: This reaction is expected to proceed selectively at the 4-position, coupling the pyridine core with a variety of aryl and vinyl boronic acids. The fluorine atom at the 2-position and the allyl group at the 3-position are anticipated to remain intact under standard Suzuki-Miyaura conditions.

Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction would selectively occur at the C-I bond, enabling the introduction of terminal alkynes to the 4-position of the pyridine ring. wikipedia.org This provides a powerful tool for the synthesis of extended π-conjugated systems.

Buchwald-Hartwig Amination: The amination of the pyridine ring is also predicted to be highly regioselective. Studies on the related 2-fluoro-4-iodopyridine (B1312466) have shown that the Buchwald-Hartwig amination occurs exclusively at the 4-position. researchgate.net This allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of diverse libraries of 4-aminopyridine (B3432731) derivatives.

The following table summarizes the expected reactivity of this compound in these key cross-coupling reactions:

ReactionCoupling PartnerExpected ProductCatalyst/Conditions
Suzuki-Miyaura Coupling Arylboronic acid3-Allyl-2-fluoro-4-arylpyridinePalladium catalyst, base
Sonogashira Coupling Terminal alkyne3-Allyl-2-fluoro-4-alkynylpyridinePalladium/copper catalyst, base
Buchwald-Hartwig Amination Amine3-Allyl-2-fluoro-4-aminopyridinePalladium catalyst, base

Emerging Trends in Pyridine Chemistry Relevant to this compound

The field of pyridine chemistry is continuously evolving, with several emerging trends holding significant promise for the future applications of molecules like this compound.

One of the most impactful trends is the development of novel C-H functionalization methods. nih.govthieme-connect.com These reactions allow for the direct introduction of functional groups onto the pyridine ring without the need for pre-installed handles like halogens. This approach is more atom-economical and can provide access to previously inaccessible substitution patterns. For this compound, such methods could potentially be used to further functionalize the remaining C-H bonds on the pyridine ring.

Another significant area of development is in photocatalysis and electrochemistry. These techniques offer mild and often highly selective ways to form new bonds and can be applied to a wide range of pyridine substrates. researchgate.net The use of light or electricity as a driving force for chemical reactions is a green and sustainable approach that is gaining traction in both academic and industrial research.

Furthermore, the development of late-stage functionalization techniques is of paramount importance. researchgate.net These methods allow for the modification of complex molecules, such as drug candidates, in the final steps of a synthesis. The ability to selectively modify a molecule like this compound after it has been incorporated into a larger structure would be a powerful tool for medicinal chemists.

Prospective Applications and Methodological Advancements

The unique combination of functional groups in this compound makes it a valuable precursor for a variety of applications. In medicinal chemistry, the substituted pyridine core is a common motif in many biologically active compounds. The ability to selectively introduce different functionalities at the 4-position through cross-coupling reactions, while retaining the allyl and fluoro groups, allows for the rapid generation of diverse molecular libraries for drug discovery programs. The allyl group itself can be further modified, for example, through olefin metathesis or oxidation, to introduce additional complexity.

In materials science, the functionalized pyridine unit can be incorporated into polymers and organic electronic materials. The ability to introduce extended π-systems through Sonogashira coupling, for instance, could lead to the development of new materials with interesting photophysical and electronic properties.

Future methodological advancements will likely focus on expanding the scope of reactions that can be performed on this and similar scaffolds. This includes the development of more efficient and selective catalysts for cross-coupling reactions, as well as the discovery of new C-H functionalization reactions that can be applied to highly substituted pyridines. The ultimate goal is to create a toolbox of chemical reactions that allows for the precise and predictable modification of any position on the pyridine ring, enabling the synthesis of virtually any desired derivative.

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3-Allyl-2-fluoro-4-iodopyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.